molecular formula C14H14N2O3S2 B2823884 (E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1798409-80-9

(E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2823884
CAS No.: 1798409-80-9
M. Wt: 322.4
InChI Key: WETWFAZHNZQYDG-RMKNXTFCSA-N
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Description

(E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that features a thiazole ring, an azetidine ring, and a styrylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multi-step organic reactions. One possible route includes:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.

    Azetidine Ring Formation: Cyclization of an appropriate amino alcohol with a sulfonyl chloride.

    Styrylsulfonyl Group Introduction: Reaction of the azetidine derivative with styrene sulfonyl chloride under basic conditions.

    Final Coupling: Coupling of the azetidine derivative with the thiazole ring under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole and azetidine rings.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)thiazole: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

(E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole is unique due to the combination of its thiazole and azetidine rings with a styrylsulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-21(18,9-6-12-4-2-1-3-5-12)16-10-13(11-16)19-14-15-7-8-20-14/h1-9,13H,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWFAZHNZQYDG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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